Phosphoramidic acid, diethyl-, dimethyl ester

Vue d'ensemble

Description

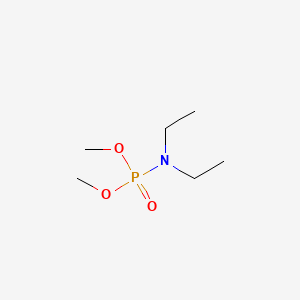

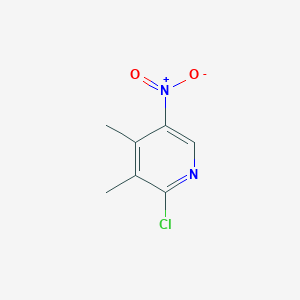

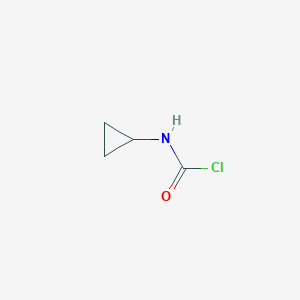

Phosphoramidic acid, diethyl-, dimethyl ester is a chemical compound with the molecular formula C6H16NO3P . It is also known by other names such as (DIMETHOXYPHOSPHORYL)DIETHYLAMINE, Diethylphosphoramidic acid dimethyl ester, and N-dimethoxyphosphoryl-N-ethylethanamine . The molecular weight of this compound is 181.17 g/mol .

Synthesis Analysis

While specific synthesis methods for Phosphoramidic acid, diethyl-, dimethyl ester were not found in the search results, related compounds such as Diethyl phosphoramidate have been used as reagents which mimic or imitate actual chemical warfare agents . They may be used in the preparation of α-aminoalkyl phosphonates, via three-component Mannich type reactions .Molecular Structure Analysis

The IUPAC name for this compound is N-dimethoxyphosphoryl-N-ethylethanamine . The InChI representation is InChI=1S/C6H16NO3P/c1-5-7(6-2)11(8,9-3)10-4/h5-6H2,1-4H3 . The Canonical SMILES representation is CCN(CC)P(=O)(OC)OC .Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.17 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its relative hydrophilicity or hydrophobicity . It has no hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 5 rotatable bonds . The topological polar surface area is 38.8 Ų . The heavy atom count is 11 . The compound has a formal charge of 0 .Applications De Recherche Scientifique

1. Chemical Properties and Spectroscopy

Phosphorus-containing hydrazines like morpholin-4-ylphosphoramidic acid diethyl ester have been studied for their electronic properties, particularly using Electron Paramagnetic Resonance (EPR) spectroscopy. These studies are significant for understanding the chemical behavior and potential applications in various fields, including material science and molecular electronics (Lucarini, Pedulli & Lazzari, 2000).

2. Mass Spectrometry Analysis

The dimethyl and diethyl esters of phosphonic and related acids have been subject to mass spectrometric analysis to understand their fragmentation mechanisms. This research is crucial for the identification and structural analysis of these compounds in various scientific contexts (J. Pritchard, 1970).

3. Synthesis and Reactions

Phosphoramidic acid, diethyl-, dimethyl ester and its derivatives have been synthesized and their reactions studied, providing insights into their potential utility in organic synthesis and material science. For example, the synthesis and characterization of diethyl methylenephosphoramidates with nitrogen-containing substituents offer valuable knowledge for developing new compounds and materials (M. Alimov & P. I. Alimov, 1969).

4. Flame Retardancy in Cellulose

Research into the thermal decomposition and burning behavior of cellulose treated with various phosphoramidates, including diethyl phosphoramidate, has shown their effectiveness as flame retardants. This is particularly relevant in improving fire safety in textiles and other cellulose-based materials (Sabyasachi Gaan et al., 2009).

5. Biodegradation of Phthalates

Studies on the biodegradation of phthalate esters by certain fungi have included phosphoramidic acid, diethyl-, dimethyl ester. Understanding the biodegradation pathways of these esters is crucial for environmental protection and waste management strategies (Zhuhua Luo et al., 2012).

6. Computational Chemistry

Computational studies have been conducted on the structure and vibrational infrared frequencies of methylphosphonates, including the diethyl ester, providing valuable data for theoretical chemistry and molecular modeling (H. F. Hameka, A. H. Carrieri & J. Jensen, 1992).

Propriétés

IUPAC Name |

N-dimethoxyphosphoryl-N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P/c1-5-7(6-2)11(8,9-3)10-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDASVMCQFLHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215902 | |

| Record name | Phosphoramidic acid, diethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoramidic acid, diethyl-, dimethyl ester | |

CAS RN |

65659-19-0 | |

| Record name | Dimethyl N,N-diethylphosphoramidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65659-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramidic acid, diethyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065659190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC244347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, diethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B3055517.png)

![(3,9-Diethyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B3055527.png)

![[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B3055531.png)